

# Application Notes and Protocols: ABT-737 in 3D Organoid Cultures

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For Researchers, Scientists, and Drug Development Professionals

### Introduction

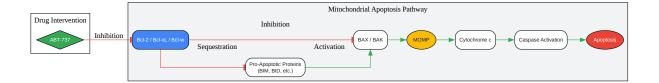
Three-dimensional (3D) organoid cultures have emerged as revolutionary preclinical models, bridging the gap between traditional 2D cell culture and in vivo systems.[1] These self-organizing, multicellular structures recapitulate the complex architecture and functionality of native organs, offering a more physiologically relevant platform for disease modeling, drug screening, and personalized medicine.[2] This document provides detailed application notes and protocols for the utilization of ABT-737, a potent small-molecule inhibitor of the B-cell lymphoma 2 (Bcl-2) family of anti-apoptotic proteins, in 3D organoid cultures. ABT-737 targets Bcl-2, Bcl-xL, and Bcl-w, promoting apoptosis in cancer cells that are dependent on these proteins for survival.[3] The application of ABT-737 in 3D organoid models allows for a more accurate assessment of its efficacy and the underlying mechanisms of action in a tumor microenvironment that mimics in vivo conditions.

## **Mechanism of Action: ABT-737**

ABT-737 is a BH3 mimetic that binds with high affinity to the BH3-binding groove of anti-apoptotic proteins Bcl-2, Bcl-xL, and Bcl-w.[3][4] This action prevents the sequestration of pro-apoptotic proteins like BIM, BAK, and BAX.[4][5] Once released, these pro-apoptotic effectors can oligomerize at the mitochondrial outer membrane, leading to mitochondrial outer membrane permeabilization (MOMP), cytochrome c release, and subsequent caspase activation, ultimately resulting in apoptosis.[4]



## **Signaling Pathway Diagram:**



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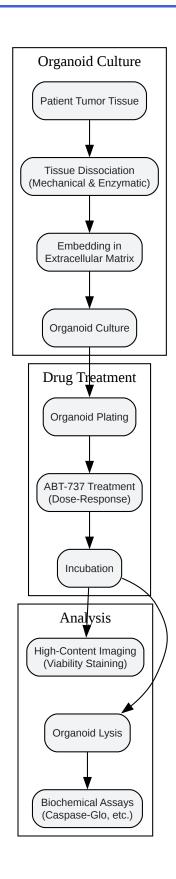
Caption: Mechanism of action of ABT-737 in inducing apoptosis.

# Application: Assessing Anti-Tumor Efficacy in Patient-Derived Tumor Organoids

This protocol outlines the use of ABT-737 to evaluate its cytotoxic effects on patient-derived tumor organoids, providing a platform for predicting patient response to therapy.

## **Experimental Workflow Diagram:**





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Caption: Experimental workflow for assessing ABT-737 efficacy in tumor organoids.



## **Protocols**

# Generation and Culture of Patient-Derived Tumor Organoids

This protocol is a general guideline and may require optimization based on the tissue of origin.

#### Materials:

- Fresh patient tumor tissue
- Basement membrane matrix
- Organoid culture medium (specific to tissue type)
- Collagenase, Dispase, DNase I
- Advanced DMEM/F-12
- Penicillin-Streptomycin, Gentamicin
- ROCK inhibitor (e.g., Y-27632)

#### Procedure:

- Mince the tumor tissue into small fragments (<1 mm<sup>3</sup>).
- Digest the tissue fragments with a cocktail of Collagenase, Dispase, and DNase I at 37°C
   with agitation until the tissue is dissociated into crypts or single cells.
- Wash the cell suspension with Advanced DMEM/F-12 and centrifuge to pellet the cells/crypts.
- Resuspend the pellet in a cold basement membrane matrix.
- Plate droplets of the cell-matrix suspension into a pre-warmed culture plate.
- Allow the matrix to solidify at 37°C for 15-30 minutes.



- Overlay with organoid culture medium supplemented with ROCK inhibitor for the first 48 hours.
- Culture the organoids at 37°C and 5% CO<sub>2</sub>, changing the medium every 2-3 days.
- Passage the organoids every 7-14 days by mechanically or enzymatically dissociating them and re-embedding them in a fresh basement membrane matrix.

## **ABT-737 Treatment of Tumor Organoids**

#### Materials:

- · Mature tumor organoids in culture
- ABT-737 (stock solution in DMSO)
- Organoid culture medium
- Multi-well culture plates suitable for imaging or luminescence assays

#### Procedure:

- Harvest mature organoids and mechanically dissociate them into smaller fragments.
- Count the organoid fragments and plate an equal number into each well of a multi-well plate with a fresh dome of the basement membrane matrix.
- Allow the matrix to solidify and add fresh organoid culture medium.
- Prepare serial dilutions of ABT-737 in organoid culture medium. A typical dose range to start with is 0.01  $\mu$ M to 10  $\mu$ M. Include a DMSO vehicle control.
- Carefully replace the medium in each well with the medium containing the appropriate concentration of ABT-737 or vehicle control.
- Incubate the plate for the desired treatment duration (e.g., 24, 48, 72 hours) at 37°C and 5% CO<sub>2</sub>.



## **Assessment of Organoid Viability and Apoptosis**

#### A. High-Content Imaging for Viability:

- At the end of the treatment period, add a solution containing Calcein-AM (live cell stain) and Ethidium homodimer-1 (dead cell stain) to each well.
- Incubate according to the manufacturer's instructions.
- · Acquire images using a high-content imaging system.
- Quantify the green (live) and red (dead) fluorescence intensity per organoid to determine the percentage of viable cells.
- B. Caspase-Glo® 3/7 Assay for Apoptosis:
- At the end of the treatment period, equilibrate the plate and Caspase-Glo® 3/7 reagent to room temperature.
- Add the Caspase-Glo® 3/7 reagent to each well in a 1:1 ratio with the culture medium volume.
- Mix the contents of the wells by gentle shaking.
- Incubate at room temperature for 1-2 hours.
- Measure the luminescence using a plate reader. Increased luminescence indicates higher caspase-3/7 activity and apoptosis.

## **Data Presentation**

The quantitative data obtained from the experiments should be summarized in tables for clear comparison.

Table 1: Dose-Response of Tumor Organoids to ABT-737 (72h Treatment)



ABT-737 Concentration (μM)	Average Organoid Viability (%) ± SD	Fold Change in Caspase- 3/7 Activity ± SD
0 (Vehicle)	95.2 ± 3.1	1.0 ± 0.1
0.01	88.5 ± 4.5	1.8 ± 0.3
0.1	65.1 ± 6.2	4.5 ± 0.6
1	32.7 ± 5.8	9.2 ± 1.1
10	15.3 ± 2.9	15.6 ± 1.8

Table 2: IC50 Values of ABT-737 in Different Patient-Derived Organoid Lines

Organoid Line	Tissue of Origin	IC50 (μM)
PDO-1	Colorectal Cancer	0.85
PDO-2	Pancreatic Cancer	1.23
PDO-3	Non-Small Cell Lung Cancer	0.47

## Conclusion

The use of ABT-737 in 3D organoid cultures provides a robust and physiologically relevant system to investigate its anti-tumor activity. The detailed protocols and data presentation formats provided herein offer a comprehensive guide for researchers to effectively utilize this powerful combination of a targeted therapeutic and an advanced preclinical model. This approach can significantly contribute to the understanding of drug efficacy, mechanisms of resistance, and the development of personalized cancer therapies.

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